

1-Methylcyclopentanecarboxylic acid IUPAC name

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Compound of Interest

Compound Name: 1-Methylcyclopentanecarboxylic acid

Cat. No.: B1205683

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An In-depth Technical Guide to **1-Methylcyclopentanecarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopentanecarboxylic acid, with the IUPAC name 1-methylcyclopentane-1-carboxylic acid, is a cyclic carboxylic acid of growing interest in the fields of organic synthesis and medicinal chemistry.^{[1][2]} Its unique structural scaffold, featuring a five-membered carbon ring with a methyl group and a carboxylic acid functional group at the same position, imparts specific chemical and physical properties that make it a valuable building block.^[1] This guide provides a comprehensive overview of its properties, synthesis, and emerging applications, particularly in the realm of drug development.

Chemical and Physical Properties

1-Methylcyclopentanecarboxylic acid is a colorless to pale yellow liquid at room temperature.^[1] It is soluble in organic solvents and has limited solubility in water.^[1] The presence of the carboxylic acid group allows it to undergo typical reactions such as esterification and acid-base reactions.^[1]

Property	Value	Source
IUPAC Name	1-methylcyclopentane-1-carboxylic acid	--INVALID-LINK--[2]
CAS Number	5217-05-0	--INVALID-LINK--[3][4]
Molecular Formula	C ₇ H ₁₂ O ₂	--INVALID-LINK--[3][4]
Molecular Weight	128.17 g/mol	--INVALID-LINK--[2]
Physical State	Liquid	--INVALID-LINK--[1]
InChI Key	MNIBBVOEXUQHFF-UHFFFAOYSA-N	--INVALID-LINK--[3][4]
SMILES	<chem>CC1(CCCC1)C(=O)O</chem>	--INVALID-LINK--[5]

Synthesis of 1-Methylcyclopentanecarboxylic Acid

The synthesis of tertiary carboxylic acids like **1-methylcyclopentanecarboxylic acid** is effectively achieved through the Koch-Haaf reaction.[1][2] This acid-catalyzed carbonylation method utilizes an alcohol or alkene as a substrate. The use of formic acid as the carbon monoxide source allows the reaction to proceed under milder conditions, close to room temperature and pressure.[1][2]

Experimental Protocol: Koch-Haaf Synthesis

This protocol describes the synthesis of **1-methylcyclopentanecarboxylic acid** from 1-methylcyclopentanol.

Materials:

- 1-methylcyclopentanol
- 96-98% Sulfuric acid (H₂SO₄)
- 98-100% Formic acid (HCOOH)
- Hexane

- Potassium hydroxide (KOH) solution (1.4 N)
- Hydrochloric acid (HCl) (12 N)
- Anhydrous magnesium sulfate (MgSO_4)
- Crushed ice
- Deionized water

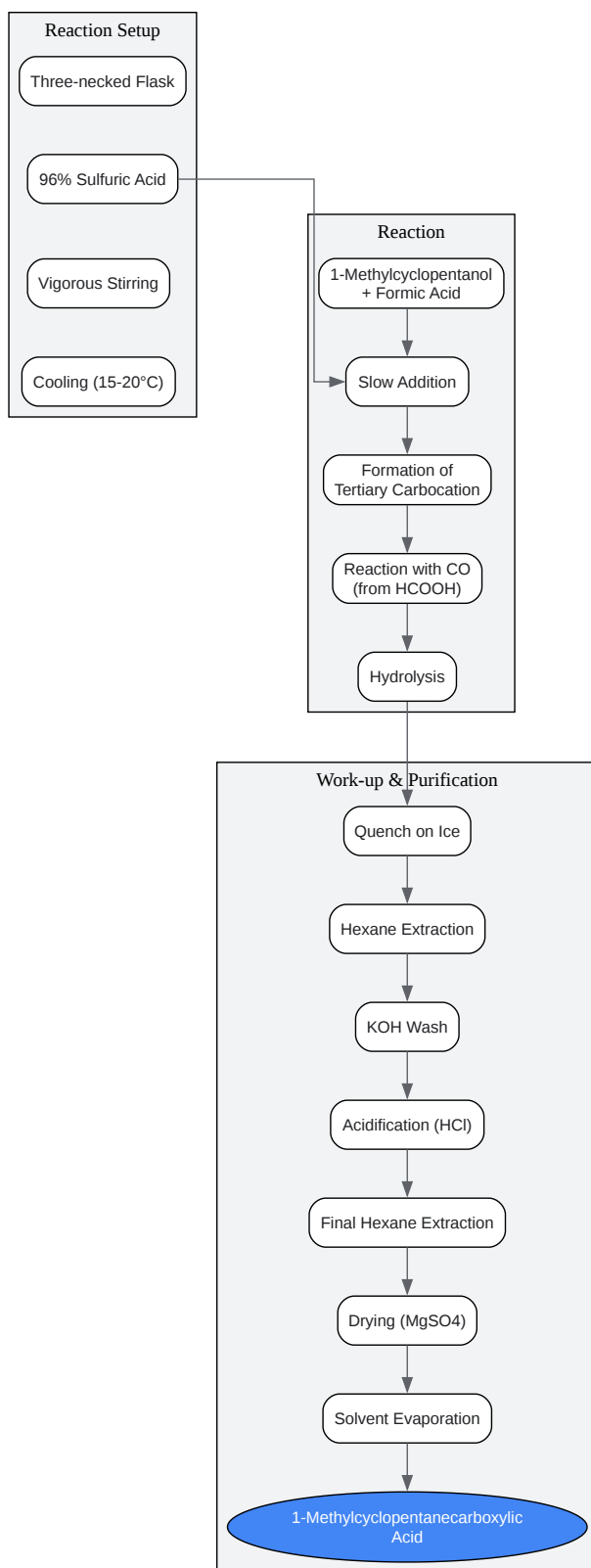
Equipment:

- 1 L three-necked flask
- Powerful mechanical stirrer
- Dropping funnel with a gas by-pass
- Thermometer
- Cooling bath (ice-water)
- Separatory funnel
- Beakers
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, equip a 1 L three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.
- **Acid Preparation:** Charge the flask with 500 g of 96% sulfuric acid. Begin vigorous stirring and cool the flask to 15-20°C using a cooling bath.
- **Initiation:** Slowly add a few milliliters of 98-100% formic acid to the sulfuric acid.

- **Substrate Addition:** Prepare a solution of 1-methylcyclopentanol in 98-100% formic acid (a 1:4 molar ratio of alcohol to formic acid is typical). Add this solution dropwise to the stirred sulfuric acid over approximately 1 hour, maintaining the temperature between 15-20°C. Carbon monoxide will be generated in situ, and the reaction mixture may foam.
- **Reaction Completion:** After the addition is complete, continue stirring the mixture for an additional hour at 15-20°C.
- **Quenching:** Pour the reaction mixture slowly and with stirring onto 1 kg of crushed ice in a large beaker. The carboxylic acid will separate as a solid or an oil.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the product with three portions of hexane.
- **Purification:** Combine the hexane extracts and wash them twice with a 1.4 N potassium hydroxide solution. This will convert the carboxylic acid to its water-soluble potassium salt, separating it from neutral organic impurities.
- **Isolation:** Combine the aqueous alkaline layers and wash with a small portion of hexane to remove any remaining neutral impurities.
- **Acidification:** Cool the alkaline solution in an ice bath and acidify to pH 2 with 12 N hydrochloric acid. The **1-methylcyclopentanecarboxylic acid** will precipitate.
- **Final Extraction & Drying:** Extract the liberated acid with hexane. Wash the combined hexane layers with water and dry over anhydrous magnesium sulfate.
- **Solvent Removal:** Remove the hexane under reduced pressure using a rotary evaporator to yield the final product.



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Caption: Workflow for the Koch-Haaf synthesis of **1-methylcyclopentanecarboxylic acid**.

Applications in Drug Development

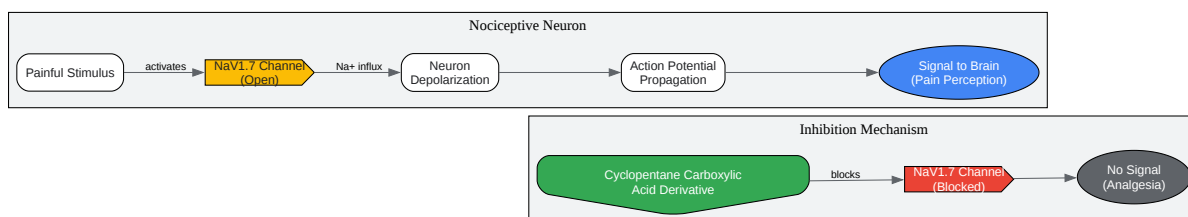
The cyclopentane motif is a common feature in many approved drugs, where it can serve as a core scaffold or an appendage to interact with hydrophobic pockets in biological targets.^[6] The carboxylic acid group is also a key functional group in drug design, often involved in critical binding interactions with receptors or enzymes.

Inhibition of NaV1.7 for Pain Management

A significant and promising application for derivatives of cyclopentane carboxylic acids is in the development of novel analgesics.^[3] Recent research has identified that certain cyclopentane carboxylic acid derivatives are potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.^[3]

The NaV1.7 channel is a key player in pain signaling.^{[7][8]} It is highly expressed in nociceptive (pain-sensing) neurons of the peripheral nervous system.^[8] Genetic studies in humans have confirmed its critical role; gain-of-function mutations lead to severe pain disorders, while loss-of-function mutations result in a congenital inability to feel pain.^{[7][9]} This makes selective inhibition of NaV1.7 a highly sought-after strategy for developing new pain medications that could be more effective and have fewer side effects than current treatments like opioids and NSAIDs.^[8]

The cyclopentane carboxylic acid moiety has been identified as a key "warhead" that can significantly boost the potency of molecules designed to inhibit NaV1.7.^[3] Drug discovery programs have successfully used this structural motif to develop inhibitors with high selectivity over other sodium channel subtypes (like NaV1.5, which is crucial for cardiac function), thereby reducing the risk of off-target side effects.^[3]



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Caption: Role of NaV1.7 in pain signaling and its inhibition by a drug candidate.

Safety and Handling

1-Methylcyclopentanecarboxylic acid is classified under GHS as harmful if swallowed and can cause serious eye damage and skin irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Methylcyclopentanecarboxylic acid is a versatile chemical intermediate with well-defined properties and established synthesis routes. While it serves as a useful building block in general organic synthesis, its most compelling future lies in drug discovery. The demonstrated success of the cyclopentane carboxylic acid scaffold in creating potent and selective NaV1.7 inhibitors for pain management highlights its potential to contribute to the development of a new generation of non-opioid analgesics. This makes it a compound of significant interest for researchers in medicinal chemistry and drug development.

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